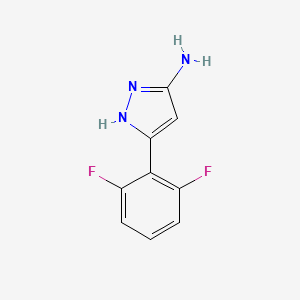

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASCCDXSUGHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594425 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397844-80-3 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document details the predominant synthetic strategy, which involves the preparation of the key intermediate, 2,6-difluorobenzoylacetonitrile, followed by its cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles, reaction mechanisms, and process optimization.

Introduction: The Significance of 3-Aminopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 3-aminopyrazoles are particularly noteworthy as versatile building blocks for the synthesis of more complex molecules with therapeutic potential. The presence of a reactive amino group and the unique electronic properties of the pyrazole ring allow for diverse functionalization, making them ideal starting points for the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The specific target of this guide, this compound, incorporates a difluorophenyl moiety, a common feature in modern pharmaceuticals designed to enhance metabolic stability and binding affinity.

The Core Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted route for the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of a β-ketonitrile intermediate, which then undergoes a classical cyclocondensation reaction with hydrazine.

Caption: Mechanism of 2,6-difluorobenzoylacetonitrile synthesis.

Experimental Protocol:

| Parameter | Value/Description | Rationale/Insight |

| Reactants | 2,6-Difluorobenzonitrile, Acetonitrile, Sodium Hydride (NaH) | 2,6-Difluorobenzonitrile is the electrophile. Acetonitrile provides the nucleophilic cyanomethyl carbanion. NaH is a strong, non-nucleophilic base suitable for deprotonating acetonitrile. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | An aprotic, anhydrous solvent is crucial to prevent quenching of the strong base and the enolate intermediate. |

| Stoichiometry | 2,6-Difluorobenzonitrile: 1 eq., Acetonitrile: 1.5-2.0 eq., NaH: 1.5-2.0 eq. | An excess of acetonitrile and base is often used to drive the reaction to completion and ensure complete deprotonation. |

| Temperature | 0 °C to reflux | The initial deprotonation is often carried out at a lower temperature to control the reaction, followed by heating to promote the condensation. |

| Reaction Time | 2-6 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting nitrile. |

| Work-up | Quenching with a proton source (e.g., dilute HCl or NH₄Cl solution), followed by extraction with an organic solvent (e.g., ethyl acetate). | The acidic work-up neutralizes the excess base and protonates the intermediate to form the product, which is then isolated by extraction. |

| Purification | Column chromatography on silica gel or recrystallization. | Purification is necessary to remove unreacted starting materials and byproducts. |

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.5-2.0 eq.) as a dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask, followed by the dropwise addition of acetonitrile (1.5-2.0 eq.) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acetonitrile enolate.

-

Add a solution of 2,6-difluorobenzonitrile (1 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2,6-difluorobenzoylacetonitrile.

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the β-ketonitrile with hydrazine. This reaction is a classic and highly efficient method for the formation of 3-aminopyrazoles.

Reaction Mechanism:

Caption: Mechanism of 3-aminopyrazole formation from a β-ketonitrile.

Experimental Protocol:

| Parameter | Value/Description | Rationale/Insight |

| Reactants | 2,6-Difluorobenzoylacetonitrile, Hydrazine Hydrate | The β-ketonitrile provides the C-C-C backbone, and hydrazine provides the N-N unit for the pyrazole ring. Hydrazine hydrate is a convenient and commonly used source of hydrazine. [1][2][3] |

| Solvent | Ethanol, Methanol, or Acetic Acid | Protic solvents are typically used to facilitate proton transfer steps in the mechanism. Acetic acid can also act as a catalyst. |

| Stoichiometry | 2,6-Difluorobenzoylacetonitrile: 1 eq., Hydrazine Hydrate: 1.1-1.5 eq. | A slight excess of hydrazine hydrate is used to ensure complete consumption of the β-ketonitrile. |

| Temperature | Room temperature to reflux | The reaction is often exothermic and may proceed at room temperature, but heating is commonly employed to increase the reaction rate. |

| Reaction Time | 1-4 hours | Monitored by TLC for the disappearance of the starting β-ketonitrile. |

| Work-up | The product often precipitates from the reaction mixture upon cooling. Filtration and washing with a suitable solvent (e.g., cold ethanol or water) is a common isolation method. | The product is typically a solid with limited solubility in the reaction solvent at lower temperatures, allowing for easy isolation. |

| Purification | Recrystallization from a suitable solvent system (e.g., ethanol/water). | Recrystallization is an effective method for obtaining a highly pure product. |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 2,6-difluorobenzoylacetonitrile (1 eq.) in ethanol.

-

To this solution, add hydrazine hydrate (1.1-1.5 eq.) dropwise at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the difluorophenyl ring will appear as multiplets. The pyrazole ring proton will be a singlet. The amine and pyrazole NH protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration. |

| ¹³C NMR | Aromatic carbons of the difluorophenyl ring will show characteristic C-F coupling. The pyrazole ring carbons will have distinct chemical shifts. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product should be observed. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Note: Specific NMR chemical shift data for this compound should be compared with literature values if available, or fully characterized and reported if it is a novel synthesis.

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Cyanides: Acetonitrile and its enolate are sources of cyanide. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available. [4][5][6]* Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. [1][2][3][7]Handle in a fume hood with appropriate PPE, including gloves and safety goggles.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on well-established organic chemistry principles. The two-step approach, involving the formation of a β-ketonitrile followed by cyclocondensation with hydrazine, provides a reliable route to this valuable building block for drug discovery. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize this compound in high yield and purity, paving the way for the development of novel therapeutics.

References

-

Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(34), 18953-18962.

- Arkema. (2012).

- Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.

- Thermo Fisher Scientific. (2025).

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- Sigma-Aldrich. (2025).

-

ScienceMadness.org. (2025). Safety precautions for hydrazine hydrate. Retrieved from [Link]

-

Semantic Scholar. (2000). Synthesis of 2,6-Difluorobenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.

-

University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 22.6: 22.4 Claisen Condensation Reactions. Retrieved from [Link]

- ResearchGate. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[[(3,4-difluorophenyl)amino]carbonyl]-1-methyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. Retrieved from [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Thieme. (n.d.). C—CN Bond-Forming Reactions. Retrieved from [Link]

Sources

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine (CAS: 397844-80-3)

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in contemporary drug discovery. As a member of the aminopyrazole class, it combines the pharmacologically significant pyrazole nucleus with a strategically positioned amino group and a difluorinated phenyl ring. This unique combination of features imparts desirable physicochemical and biological properties, making it a valuable starting point for the synthesis of targeted therapeutics. The pyrazole core is a staple in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in diverse molecular interactions within protein active sites.[1][2] The 3-amino substituent provides a critical vector for synthetic elaboration and often serves as a key hydrogen-bonding moiety for target engagement.[3] Furthermore, the 2,6-difluorophenyl group offers distinct advantages, including enhanced metabolic resistance and the ability to modulate pKa and conformational preferences, which can lead to improved potency and selectivity. This guide provides a comprehensive technical overview of its synthesis, properties, biological relevance, and application in the development of next-generation therapeutics.

Core Molecular Profile

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development.

Chemical and Physical Properties

The key physicochemical data for this compound are summarized below. These parameters are essential for planning synthetic reactions, developing analytical methods, and understanding the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 397844-80-3 | [4][5] |

| Molecular Formula | C₉H₇F₂N₃ | [6] |

| Molecular Weight | 195.17 g/mol | [6][7] |

| InChI Key | ZSASCCDXSUGHPD-UHFFFAOYSA-N | [8] |

| MDL Number | MFCD14708194 | [6][7] |

| Appearance | Solid (form may vary) | N/A |

| Storage Conditions | Sealed in dry, 2-8°C for short-term; -20°C for long-term. | [7][8] |

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several robust methods available. The construction of the this compound core typically relies on a classical cyclocondensation strategy.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely employed approach for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. This reaction is highly efficient and allows for the introduction of diverse substituents on the pyrazole ring.

For the target molecule, the key starting material is 3-(2,6-difluorophenyl)-3-oxopropanenitrile . This β-ketonitrile contains the requisite difluorophenyl group and the nitrile functionality that will ultimately form the C4 and C5 positions of the pyrazole ring, with the amino group at C3 arising from the nitrile. The reaction proceeds via nucleophilic attack of hydrazine at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Proposed Synthetic Workflow

The following diagram illustrates a standard and reliable workflow for the laboratory-scale synthesis of the title compound.

Caption: Synthetic pathway for this compound.

Quality Control and Analytical Methods

Confirmation of identity and assessment of purity are critical. A multi-pronged analytical approach is recommended.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment of pyrazole derivatives. A validated method can provide accurate quantification of the main peak and any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation. The ¹⁹F NMR spectrum will be particularly informative for verifying the integrity of the difluorophenyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further corroborating the compound's identity.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches from the amine and pyrazole ring, and C-F stretches.

Applications in Drug Discovery & Biological Rationale

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure contains three key motifs that are highly sought after in medicinal chemistry.

The Privileged Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle that is isosteric to imidazole but with distinct electronic properties. Its tautomeric nature allows it to act as both a hydrogen bond donor and acceptor.[1] This versatility enables it to form robust interactions with a wide array of biological targets, and it is a core component of drugs targeting inflammation, cancer, and infectious diseases.[1][9][10]

The 3-Aminopyrazole Pharmacophore

The placement of an amino group at the 3-position is particularly significant. 3-Aminopyrazoles are recognized as potent hinges for kinase inhibitors, where the amino group and the adjacent ring nitrogen can form bidentate hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a cornerstone of many successful kinase inhibitor designs.[3][11] Recent research has highlighted 1H-pyrazol-3-amine derivatives as novel and selective inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a key mediator of inflammation and necroptosis.[11]

Strategic Advantage of the 2,6-Difluorophenyl Group

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,6-difluoro substitution pattern on the phenyl ring provides several benefits:

-

Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) and thereby increasing the compound's half-life.

-

Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can improve cell membrane permeability. It also lowers the pKa of nearby acidic or basic groups, which can be fine-tuned for optimal target engagement.

Potential Therapeutic Targets & Pathways

Given its structural motifs, derivatives of this compound are prime candidates for development as inhibitors of protein kinases involved in oncology and inflammatory diseases.

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

This pathway is a key driver in inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and ischemia-reperfusion injury. The development of selective RIPK1 inhibitors is an area of intense research, and this compound represents an ideal scaffold for this purpose.[11]

Key Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol: Synthesis of this compound

This is a representative protocol based on established methodologies for pyrazole synthesis.[12][13] Researchers should perform their own optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL per gram of starting material).

-

Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a solid.

Protocol: Purity Analysis by RP-HPLC

This protocol is adapted from validated methods for related pyrazole compounds.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in methanol or acetonitrile.

-

Injection Volume: 5-10 µL.

-

Analysis: The retention time and peak purity should be determined. A pure sample should exhibit a single major peak.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: May be harmful if swallowed.[8] Causes skin and eye irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] Recommended storage is at 2-8°C.[7]

-

First Aid:

Conclusion and Future Outlook

This compound (CAS 397844-80-3) is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its meticulously designed structure provides a robust platform for developing highly selective and potent modulators of key biological targets, particularly protein kinases. The convergence of a privileged pyrazole scaffold, a strategic 3-amino group, and the benefits of difluorophenyl substitution makes it an exceptionally valuable building block. Future research will undoubtedly see this core integrated into novel chemical libraries aimed at discovering next-generation therapeutics for cancer, autoimmune disorders, and other inflammatory diseases. Its versatility ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

-

BIOFOUNT. This compound. Available from: [Link]

-

BASF. Safety data sheet. Available from: [Link]

- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

- Bartz, D., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules.

- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives.

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

Semantic Scholar. Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Available from: [Link]

- de la Torre, R. P., et al. (2021).

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.

-

PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available from: [Link]

-

ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available from: [Link]

-

PubChem. 3-Amino-5-phenylpyrazole. Available from: [Link]

- Karrouchi, K., et al. (2018).

- Alamshany, Z. M., et al. (2025).

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

- Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

-

Chemsrc. 1-(4-FLUORO-PHENYL)-1H-PYRAZOL-3-AMINE | CAS#:87949-12-0. Available from: [Link]

-

Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. Available from: [Link]

- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. CAS Number List - 3 - Page 618 - Chemicalbook [chemicalbook.com]

- 6. 5-(2,6-Дифторфенил)-1H-пиразол-3-амин | 397844-80-3 [m.chemicalbook.com]

- 7. 397844-80-3|this compound|BLD Pharm [bldpharm.com]

- 8. 397844-80-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 9. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.nl [fishersci.nl]

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine structural analogs

An In-depth Technical Guide to the Structural Analogs of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition

Introduction: The Prominence of the Aminopyrazole Scaffold

The this compound core represents a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its inherent structural and electronic properties make it an exceptional starting point for the development of potent and selective ligands for a variety of biological targets, most notably protein kinases.[1][2] The 3-aminopyrazole moiety is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of kinases, acting as a "hinge-binder" that anchors the inhibitor to the enzyme.[2] The 2,6-difluorophenyl group at the C5-position often serves to orient the molecule within the binding pocket and can contribute to potency and selectivity through specific hydrophobic and electronic interactions.

This guide provides an in-depth analysis of the structural analogs derived from this core. We will explore the causal relationships behind specific structural modifications, detail the resulting structure-activity relationships (SAR), provide validated experimental protocols for synthesis and evaluation, and present a framework for the rational design of next-generation inhibitors based on this versatile scaffold.

Part 1: The Aminopyrazole Core as a Bioisostere and Kinase Hinge-Binder

The utility of the pyrazole ring extends beyond its role as a simple scaffold; it is frequently employed as a bioisostere for other functional groups, such as amides or phenols.[3][4] This substitution can improve physicochemical properties like metabolic stability and lipophilicity while maintaining or enhancing biological activity.[3]

In the context of kinase inhibition, the N1-H and the exocyclic amine at C3 of the 3-aminopyrazole core are critical. They mimic the hydrogen bonding pattern of the adenine base in ATP, forming two crucial hydrogen bonds with the "hinge region" of the kinase domain, a short segment of amino acids that connects the N- and C-lobes of the enzyme.[2] This bidentate interaction provides a high-affinity anchor for the inhibitor, making it a powerful pharmacophore for competitive kinase inhibition.[1]

Part 2: Structure-Activity Relationship (SAR) Analysis

The exploration of structural analogs of the this compound core is a study in targeted modification. Alterations at each position of the molecule can have profound and often predictable effects on potency, selectivity, and pharmacokinetic properties.

Modifications at the Pyrazole N1-Position

The N1 position is often solvent-exposed and provides a key vector for introducing substituents that can modulate selectivity and physical properties without disrupting the core hinge-binding interaction.

-

Rationale: Introducing substituents at N1 can be used to probe for additional binding pockets, improve solubility, or block metabolic attack. The choice of substituent dictates the inhibitor's ability to interact with regions outside the immediate hinge area.

-

SAR Insights:

-

Small Alkyl Groups: The introduction of small, sterically non-demanding groups like a methyl moiety can be critical for selectivity. For instance, N-methylation can introduce a steric clash with the gatekeeper residue of certain kinases (like CDK2), thereby enhancing selectivity for other kinases such as ERK2.[2]

-

Larger/Functionalized Groups: Attaching larger groups can lead to interactions with solvent-exposed residues. However, unsubstituted alkyl residues at this position have been shown to sometimes lead to non-selective inhibitors.[1] The choice of N1 substituent is therefore a critical determinant of the overall selectivity profile.

-

Modifications at the C5-Phenyl Ring

The 2,6-difluoro substitution pattern on the C5-phenyl ring is a common starting point, designed to lock the ring in a specific conformation relative to the pyrazole core and to enhance binding affinity.

-

Rationale: The phenyl ring is typically directed towards a hydrophobic pocket within the kinase ATP-binding site. Modifications to this ring can fine-tune these hydrophobic interactions, introduce new polar contacts, and modulate the electronic character of the molecule.

-

SAR Insights:

-

Halogen Substitution: The fluorine atoms at the ortho positions (2,6) are electron-withdrawing and can influence the pKa of the pyrazole ring nitrogens. They also serve to force the phenyl ring into a twisted conformation, which can be optimal for fitting into specific kinase pockets. Varying the halogen or its position (e.g., moving to the para position) can dramatically alter potency and selectivity.[5]

-

Introduction of Polar Groups: Adding groups capable of hydrogen bonding, such as amides or sulfonamides, can create new interactions with residues in the binding pocket, significantly increasing potency and providing vectors for further optimization.

-

Bioisosteric Replacement of the C3-Amine Group

The C3-amine is crucial for hinge binding, but it is not immutable. Bioisosteric replacement is a powerful strategy to modulate binding kinetics, selectivity, and drug-like properties.

-

Rationale: Replacing the amine with a different hinge-binding moiety can alter the geometry and strength of the hydrogen bonds, potentially favoring one kinase over another. This strategy is employed to discover novel chemical series with different intellectual property profiles and improved pharmacological characteristics.

-

SAR Insights:

-

Thiazol-2-yl Amine: This group has been successfully used as a bioisosteric replacement for the pyrazol-3-yl amine in the development of Janus Kinase 2 (JAK2) inhibitors.[6] The thiazole ring nitrogen and the exocyclic amine can still form the required hydrogen bonds with the kinase hinge, while the different ring electronics and sterics provide a distinct SAR profile.[6]

-

Part 3: Synthetic and Biological Evaluation Protocols

The reliable synthesis and evaluation of analogs are the cornerstones of any successful drug discovery program. The protocols described below represent robust, validated methodologies.

General Synthesis of 3-Amino-5-Aryl-Pyrazoles

A prevalent and versatile method for constructing the pyrazole core involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[7][8][9]

Experimental Protocol: Synthesis via Chalcone Intermediate

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

-

To a stirred solution of an appropriate acetophenone (1.0 eq.) and an aromatic aldehyde (e.g., 2,6-difluorobenzaldehyde, 1.0 eq.) in ethanol, add an aqueous solution of a base (e.g., KOH or NaOH, 2.0 eq.) dropwise at room temperature.[9]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to yield the pure chalcone.[7]

-

-

Step 2: Pyrazole Ring Formation (Cyclocondensation)

-

Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydrazine hydrate (or a substituted hydrazine, 1.5 eq.) in a suitable solvent such as ethanol or glacial acetic acid for 6-8 hours.[7][8]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, the pyrazoline or pyrazole product will often precipitate.

-

Filter the solid, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization or column chromatography.

-

Workflow: Synthesis of 5-Aryl-1H-Pyrazol-3-Amine Analogs

Caption: General synthetic workflow for pyrazole analogs.

Biological Evaluation: Kinase Inhibition Assay

Determining the inhibitory potential of the synthesized analogs against a panel of kinases is essential for understanding their potency and selectivity. A differential scanning fluorimetry (DSF) assay is a rapid and sensitive screening method.[1]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

-

Protein Preparation: Prepare the target kinase protein in a suitable buffer (e.g., HEPES buffered saline).

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations for IC50 determination.

-

Assay Setup: In a 96-well or 384-well PCR plate, mix the kinase protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound or DMSO vehicle control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a controlled ramp rate.

-

Data Acquisition: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

-

Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A potent inhibitor will bind to and stabilize the folded state of the kinase, resulting in a positive shift in the melting temperature (ΔTm). The magnitude of the ΔTm is proportional to the binding affinity of the compound.[1]

Data Presentation: Comparative Kinase Inhibition Profile

The data gathered from kinase assays should be tabulated to facilitate clear comparison and SAR analysis.

| Compound ID | N1-Substituent | C5-Phenyl Substituent | Target Kinase | IC50 (nM) | Reference |

| Parent | -H | 2,6-di-F | GSK-3β | 150 | Fictional Data |

| Analog A | -CH3 | 2,6-di-F | GSK-3β | 85 | Fictional Data |

| Analog B | -H | 4-Cl | p38α | 50 | [5] |

| Analog C | -H | 2,6-di-F | CDK16 | 160 | [1] |

| Analog D | -CH3 | 4-F, 2-Cl | ERK2 | 25 | [2] |

Note: Data presented is illustrative and combines real context with representative values for clarity.

Logical Workflow: Kinase Inhibitor Screening Cascade

Caption: A typical screening cascade for pyrazole kinase inhibitors.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents, particularly kinase inhibitors. Its synthetic tractability and well-understood role as a hinge-binding pharmacophore allow for rational, structure-based design. By systematically modifying the N1, C5, and C3 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of these analogs to meet specific therapeutic goals. The methodologies and SAR insights presented in this guide offer a robust framework for scientists and drug development professionals to leverage this privileged scaffold in their own research endeavors.

References

-

Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. Available from: [Link]

-

Schröder, M., Ter Laak, A., Brandt, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available from: [Link]

-

Brown, J. A., Arczynski, M., Ginski, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6147-6152. Available from: [Link]

-

Golkowski, M., Perera, G. K., Vidadala, V. N., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. Available from: [Link]

-

Sree Gnapika, B., & Vasudeva Reddy, M. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available from: [Link]

-

Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. Available from: [Link]

-

Khan, I., Al-Harrasi, A., & Csuk, R. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. Available from: [Link]

-

Rovira, M., & Viayna, E. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(5), 1059. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic route for new pyrazole chalcone derivatives 4(a–c). ResearchGate. Available from: [Link]

-

Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4980. Available from: [Link]

-

ResearchGate. (n.d.). General synthetic pathway of the chalcone-derived pyrazoles. ResearchGate. Available from: [Link]

-

Lange, J. H., van Stuivenberg, H. H., Coolen, H. K., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. Available from: [Link]

-

Wahyuningsih, T. D., Suma, R. A., & Astuti, T. P. (2023). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia. Available from: [Link]

-

Graham, T. H., Findeisen, M., Pelton, P. D., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1823-1827. Available from: [Link]

-

Pieters, L., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11091-11111. Available from: [Link]

-

Ioannidis, S., Lamb, M. L., Follis, A. V., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673. Available from: [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijirt.org [ijirt.org]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]

discovery and history of aminopyrazole compounds

An In-depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Abstract

The aminopyrazole scaffold represents one of the most versatile and privileged structures in modern medicinal and agricultural chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for the development of a diverse range of biologically active agents. This technical guide provides a comprehensive exploration of the , tracing their evolution from revolutionary insecticides to targeted, life-saving therapeutics. We will delve into the foundational discoveries of key molecules such as Fipronil and Celecoxib, examining the scientific rationale and experimental choices that led to their development. This guide will detail core synthetic methodologies, analyze critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their efficacy. Through detailed protocols, data-driven tables, and explanatory diagrams, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand and leverage the power of the aminopyrazole core.

Introduction: The Emergence of a Privileged Scaffold

The story of aminopyrazole compounds is a testament to the power of heterocyclic chemistry in addressing critical needs in human health and agriculture. The core structure, a five-membered pyrazole ring bearing an amino substituent, is deceptively simple, yet it provides a rigid and highly functionalizable framework for molecular design.

The Pyrazole Core: A Foundation for Bioactivity

The pyrazole ring itself is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs.[1] Its two adjacent nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The aromatic nature of the ring provides a stable, planar core from which substituents can be projected into the active sites of enzymes and receptors.[2]

The Amino Group: A Gateway to Diverse Functionality and Interaction

The addition of an amino group to the pyrazole ring dramatically expands its chemical and biological potential. This functional group can serve as a key hydrogen-bonding element, a point for further chemical modification, or a critical determinant of the molecule's overall physicochemical properties.[2][3] The position of the amino group (e.g., 3-amino, 4-amino, or 5-amino) significantly influences the compound's reactivity and biological activity, leading to distinct classes of molecules with vastly different applications.[3][4]

Foundational Discoveries: From Agriculture to Inflammation

The widespread impact of aminopyrazoles began with two landmark discoveries in the late 20th century that solved major challenges in two disparate fields: pest control and anti-inflammatory medicine.

The Phenylpyrazoles: A Revolution in Pest Control - The Discovery of Fipronil

In the 1980s, the agricultural industry faced growing insect resistance to existing classes of pesticides. This challenge spurred a search for novel mechanisms of action.

2.1.1 Rhône-Poulenc's Breakthrough (1985-1987)

Researchers at Rhône-Poulenc embarked on a program to develop new insecticides, leading to the discovery and development of Fipronil between 1985 and 1987.[5] It was the first of the phenylpyrazole insecticide class and was commercially launched in 1993.[5] Fipronil offered a broad-spectrum solution for crop protection and was later adapted for veterinary use to control fleas and ticks.[2]

2.1.2 Mechanism of Action: Targeting the Insect Nervous System

The ingenuity of Fipronil lies in its unique and potent mechanism of action. It disrupts the insect's central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[5] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the contaminated insect's nerves and muscles, resulting in paralysis and death.[2][5] Crucially, Fipronil exhibits a higher binding affinity for insect GABA receptors than for mammalian ones, and the GluCl channels it targets do not exist in mammals, providing a basis for its selective toxicity.[5]

The Diarylpyrazoles: A Paradigm Shift in Anti-Inflammatory Therapy - The Discovery of Celecoxib

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) were a mainstay for pain and inflammation, but their use was limited by a high risk of gastrointestinal side effects, such as ulcers.

2.2.1 The COX-1/COX-2 Hypothesis: A New Therapeutic Target

A pivotal breakthrough in the early 1990s was the discovery of two distinct cyclooxygenase (COX) enzyme isoforms.[6] COX-1 was identified as a constitutive enzyme responsible for producing prostaglandins that protect the stomach lining, while COX-2 was found to be an inducible enzyme whose expression is significantly increased at sites of inflammation.[6][7] This discovery presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal toxicity.[6]

2.2.2 Rational Drug Design at Searle/Monsanto

Acting on this hypothesis, a team at the Searle division of Monsanto, led by John Talley, initiated a rational drug design program to create selective COX-2 inhibitors.[7][8] This effort led to the discovery of Celecoxib, a diarylpyrazole compound. The specific three-dimensional structure of the COX-2 active site, which features a larger secondary pocket compared to COX-1, was exploited. The design of Celecoxib allowed its bulky sulfonamide group to fit into this secondary pocket, a feature that prevented it from binding effectively to the more constricted active site of COX-1. Celecoxib was approved by the U.S. FDA on December 31, 1998.[6][8]

Core Synthesis and Methodologies

The versatility of the aminopyrazole scaffold is matched by the robustness of its synthetic routes. The most common approaches involve the condensation of a hydrazine-containing compound with a 1,3-dielectrophilic partner.

Fundamental Synthesis of the Aminopyrazole Ring

Two primary pathways dominate the synthesis of the 3(5)-aminopyrazole core. The choice of starting materials dictates the substitution pattern of the final product.

-

Pathway A: Condensation of Hydrazines with β-Ketonitriles: This is one of the most common methods. The reaction begins with a nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. A subsequent intramolecular addition of the second hydrazine nitrogen onto the nitrile carbon atom results in cyclization to form the aminopyrazole ring.

-

Pathway B: Condensation of Hydrazines with α,β-Unsaturated Nitriles: This route utilizes an α,β-unsaturated nitrile that contains a leaving group at the β-position. The reaction proceeds via a Michael addition of the hydrazine, followed by cyclization and elimination of the leaving group to yield the aromatic aminopyrazole.[9]

Caption: Core synthetic pathways to the 3(5)-aminopyrazole scaffold.

Exemplary Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib is a classic example of pyrazole formation via cyclocondensation. It is typically a two-stage process.

Stage 1: Claisen Condensation to form the β-Diketone Intermediate

-

Reactants: 4-Methylacetophenone and ethyl trifluoroacetate (ETFA).

-

Procedure: A strong base, such as sodium methoxide, is used to deprotonate the methyl group of 4-methylacetophenone.

-

The resulting enolate attacks the electrophilic carbonyl of ETFA.

-

An acidic workup yields the intermediate 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[6]

Stage 2: Cyclocondensation with Substituted Hydrazine

-

Reactants: The β-diketone intermediate from Stage 1 and 4-sulfamoylphenylhydrazine hydrochloride.

-

Procedure: The reactants are refluxed in a solvent such as ethanol.[6] The hydrazine derivative condenses with the diketone, leading to cyclization.

-

The use of the hydrazine hydrochloride salt promotes the regioselective formation of the desired 1,5-diarylpyrazole isomer, which is Celecoxib.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like an ethyl acetate/heptane mixture to yield pure Celecoxib.[6]

Caption: High-level workflow for the synthesis of Celecoxib.

Exemplary Protocol: Synthesis of Fipronil

The commercial synthesis of Fipronil is a multi-step process that culminates in a controlled oxidation reaction.[10]

Step 1: Formation of the Pyrazole Core

-

This step involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with other reagents to construct the substituted 5-aminopyrazole ring, eventually yielding the key intermediate: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.

Step 2: Controlled Oxidation

-

Objective: To selectively oxidize the thioether group of the intermediate to a sulfoxide without over-oxidation to the sulfone.

-

Reactants: The thiopyrazole intermediate and an oxidizing agent, such as hydrogen peroxide.[11][12]

-

Procedure: The thiopyrazole is dissolved in a suitable solvent system, often involving an acid like dichloroacetic acid or trichloroacetic acid.[12][13]

-

The mixture is cooled, and hydrogen peroxide is added slowly while maintaining the temperature.[13]

-

The reaction is stirred for an extended period (e.g., 20-23 hours) until analysis shows high conversion.[11][12]

-

Workup & Purification: The reaction is quenched, and the product is isolated. Purification, often using solvents like chlorobenzene, is performed to achieve high-purity Fipronil.[11]

Structure-Activity Relationship (SAR) and Rational Design

The aminopyrazole scaffold's success is rooted in its amenability to fine-tuning through substitution, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

The Aminopyrazole Core as a Hinge Binder in Kinases

In modern drug discovery, particularly in the development of kinase inhibitors, the aminopyrazole core has proven to be an exceptional "hinge-binder." The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme, and it is a critical anchoring point for many inhibitors. The aminopyrazole core can form a triad of hydrogen bonds with the backbone of this hinge region, providing a stable and high-affinity interaction that is fundamental to its inhibitory activity.[14]

SAR Insights from Key Therapeutic Areas

Systematic exploration of substitutions on the aminopyrazole ring has yielded critical insights for rational drug design.

| Target Class | Position of Substitution | Effect of Substituent | Reference |

| Kinase Inhibitors (CDK2/5) | 5-position (hydrophobic pocket) | Small aliphatic groups like cyclobutyl are optimal for activity. | [14] |

| Kinase Inhibitors (FGFR) | 5-position of pyrazole | Small aliphatic groups (e.g., isopropyl) or ethers can boost potency. | [15] |

| Kinase Inhibitors (JNK3) | N1 of pyrazole & Amide | N-H at N1 is crucial. Bulky or electron-withdrawing groups on the amide phenyl ring enhance potency and selectivity. | [16] |

| Anticancer Agents | Phenylamino nucleus | The combination of substituents at positions 1, 3, and 4 contributes to the potent antiproliferative profile. | [1][17] |

Case Study: Optimization of Aminopyrazole-Based FGFR Inhibitors

The development of inhibitors for Fibroblast Growth Factor Receptors (FGFR) highlights the process of iterative optimization. A common challenge in targeting kinases is the emergence of resistance, often through a "gatekeeper" mutation that blocks inhibitor access to a key hydrophobic pocket.[15][18]

Researchers used a combination of high-throughput screening and structure-based design to develop aminopyrazole-based FGFR inhibitors.[15][19] An initial hit, a known Aurora kinase inhibitor with some FGFR activity, was identified.[15] Computational docking showed how this molecule fit into the FGFR active site. To overcome gatekeeper resistance, acrylamide electrophiles were added to the molecule, designed to form a covalent bond with a nearby cysteine residue on the P-loop of the kinase.[15] This covalent targeting strategy makes the inhibition less susceptible to gatekeeper mutations. Further SAR studies led to the optimization of potency and drug metabolism and pharmacokinetics (DMPK) properties, resulting in compounds with excellent activity against both wild-type and gatekeeper mutant versions of the enzyme.[15][19]

The Modern Era: Aminopyrazoles as Kinase Inhibitors and Beyond

Building on the foundational discoveries, the aminopyrazole scaffold has become a dominant force in the development of targeted therapies, particularly small-molecule kinase inhibitors for oncology.

Targeting a New Class of Enzymes: The Rise of Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their aberrant activity is a hallmark of many cancers, making them prime targets for drug development. Aminopyrazole derivatives have been successfully developed as potent and selective inhibitors for a wide range of kinases:

-

FGFR Inhibitors: For cancers driven by aberrant FGFR signaling, such as certain bladder cancers and cholangiocarcinomas.[15][18]

-

CDK Inhibitors: Targeting Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation, with compounds like AT7519 entering clinical trials for cancer therapy.[14]

-

AXL Inhibitors: AXL is a receptor tyrosine kinase implicated in tumor cell migration, invasion, and drug resistance. Novel 3-aminopyrazole derivatives have been discovered as potent and selective AXL inhibitors.[20][21]

-

LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a target for Parkinson's disease. Aminopyrazoles were explored as bioisosteres for an aniline motif, leading to highly selective and brain-penetrant LRRK2 inhibitors.[22]

Mechanism of Action: How Aminopyrazoles Inhibit Kinase Activity

The primary mechanism of inhibition involves the aminopyrazole core acting as a scaffold to orient other functional groups into specific pockets of the ATP-binding site of the kinase.

Caption: Aminopyrazole core interaction within a kinase active site.

-

Hinge Binding: The amino and pyrazole nitrogens form critical hydrogen bonds with the kinase hinge region.[14]

-

Hydrophobic Pocket Interaction: A substituent (R1) at the 5-position of the pyrazole is typically directed into a shallow hydrophobic pocket, enhancing potency and selectivity.[14]

-

Solvent-Exposed Region: Another substituent (R2) is often positioned towards the solvent-exposed region, providing a vector to modulate physicochemical properties like solubility without disrupting core binding.[22]

Conclusion

The journey of aminopyrazole compounds from their agricultural roots to their current prominence in precision medicine is a powerful illustration of scaffold-based discovery. The initial successes of Fipronil and Celecoxib not only solved significant real-world problems but also established the aminopyrazole core as a robust and reliable framework for biological activity. The inherent chemical tractability and favorable binding properties of this scaffold have allowed scientists to rationally design subsequent generations of molecules with remarkable potency and selectivity against a host of therapeutic targets, most notably protein kinases. As our understanding of disease biology deepens, the aminopyrazole core is certain to remain a vital and enduring tool in the hands of chemists and drug developers, continuing to yield novel solutions for the most challenging medical needs.

References

-

Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

-

Rathod, D., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(22), 127567. [Link]

-

AERU. Fipronil (Ref: BAS 350l). University of Hertfordshire. [Link]

-

Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]

-

Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed. [Link]

-

Wikipedia. Celecoxib. Wikipedia. [Link]

-

Mandal, A. (2019). Celecoxib History. News-Medical.Net. [Link]

-

VetSurgeon.org. Trocoxil Promotional Data Sheet. VetSurgeon.org. [Link]

-

Wikipedia. Fipronil. Wikipedia. [Link]

-

European Medicines Agency. Trocoxil, INN-Mavacoxib. European Medicines Agency. [Link]

-

Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

Veterinary Medicines Directorate. (2023). Trocoxil 30 mg chewable tablets for dogs. gov.uk. [Link]

-

Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]

-

Kumar, V., et al. (2016). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]

-

Kalgutkar, A. S., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 43(15), 2860-2870. [Link]

-

Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

- Google Patents. (2013). US8507693B2 - Process for synthesis of fipronil.

-

Roda, G., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6634. [Link]

- Google Patents. (2011). WO2011107998A1 - Process for synthesis of fipronil.

-

Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of veterinary pharmacology and therapeutics, 38(3), 207-223. [Link]

-

Al-wsmani, M. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1105. [Link]

-

Cook, A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]

-

de Souza, M. V. N., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances, 10(64), 39229-39235. [Link]

-

Chan, B. K., et al. (2013). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 4(1), 85-90. [Link]

-

Huynh, T. K. C., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1562. [Link]

-

Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

- Google Patents. (2020). WO2020188376A1 - A process for synthesis of fipronil.

-

Wikipedia. Mavacoxib. Wikipedia. [Link]

-

Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. [Link]

-

Legrand, B., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 3(1), 107-116. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. organic-chemistry.org. [Link]

-

Roda, G., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

-

Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Serbian Chemical Society, 76(2), 149-181. [Link]

-

Tiyo, R., et al. (2015). Fipronil: uses, pharmacological and toxicological features. Semina: Ciências Agrárias, 36(1), 213-222. [Link]

-

Solutions Pest & Lawn. (2022, August 12). What is Fipronil? [Non-Repelling Insecticides]. YouTube. [Link]

Sources

- 1. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fipronil - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 11. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 12. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 13. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of interest in contemporary drug discovery. Recognizing that poor physicochemical properties are a leading cause of candidate attrition, this document outlines a systematic, experimentally-driven approach to characterize and mitigate potential liabilities associated with this scaffold. We detail predictive methodologies for estimating key physicochemical parameters (pKa, logP), provide step-by-step protocols for determining thermodynamic and kinetic solubility, and describe a suite of forced degradation studies to probe hydrolytic, oxidative, and photolytic stability. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to build a robust data package to enable informed decision-making in early-stage development projects.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a prominent five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, often acting as a bioisostere for other aromatic systems like benzene or phenol, which can lead to improved potency and physicochemical properties such as lipophilicity and aqueous solubility.[2][3] Pyrazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and are features of approved drugs like Celecoxib and Sildenafil.[1][4]

Chemical Identity of this compound

-

IUPAC Name: this compound

-

CAS Number: 397844-80-3[5]

-

Molecular Formula: C₉H₇F₂N₃

-

Molecular Weight: 195.17 g/mol

-

Structure:

The subject of this guide, this compound, combines the pyrazole core with a 2,6-difluorophenyl substituent. The difluoro substitution pattern is a common tactic in medicinal chemistry to modulate metabolic stability and receptor binding affinity. The primary amine at the 3-position provides a key site for further chemical modification and potential interactions with biological targets.

The Imperative of Early Physicochemical Profiling

A drug candidate's journey from discovery to clinical application is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Central to this profile are two fundamental characteristics: aqueous solubility and chemical stability.

-

Solubility directly influences bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. Poor solubility is a major hurdle that can lead to low and variable drug exposure, complicating clinical development. Many promising pyrazole derivatives have faced challenges due to poor solubility.[6]

-

Stability ensures that the drug retains its chemical integrity from manufacturing through to administration and circulation. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Pyrazoles are generally resistant to oxidizing and reducing agents but can be susceptible to certain conditions.[4]

Early and accurate assessment of these properties is paramount. This guide provides the theoretical basis and practical protocols to build a comprehensive solubility and stability profile for this compound.

Foundational Physicochemical Properties: In Silico and Theoretical Assessment

Before embarking on extensive laboratory work, computational tools can provide valuable estimations of the molecule's inherent properties. These predictions help inform experimental design, such as pH selection for solubility studies.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value(s) dictate the ionization state of a molecule at a given pH. This is arguably the most critical parameter influencing solubility, as the charged (ionized) form of a molecule is typically far more soluble in aqueous media than the neutral form.

This compound possesses two key ionizable centers:

-

The Pyridine-like N2 Nitrogen: This nitrogen is basic and will be protonated at low pH. Unsubstituted pyrazole has a pKa of approximately 2.5 for its conjugate acid.[2][3]

-

The 3-amino Group: This exocyclic amine is also basic.

-

The Pyrrole-like N1 Nitrogen: This nitrogen is weakly acidic.[7]

The interplay of these groups, along with the electron-withdrawing effects of the difluorophenyl ring, will determine the precise pKa values. Advanced computational models (e.g., Schrödinger's Jaguar, ChemAxon) are recommended for accurate prediction. It is anticipated that the molecule will be a base, with its solubility increasing significantly at pH values below its pKa.

Lipophilicity (logP/logD): Balancing Solubility and Permeability

The partition coefficient (logP) measures a compound's distribution between an immiscible organic (e.g., octanol) and aqueous phase, indicating its lipophilicity ("greasiness"). While high lipophilicity can aid membrane permeability, it often correlates with poor aqueous solubility. The distribution coefficient (logD) is the logP at a specific pH, accounting for the ionization state of the molecule.

-

Prediction: For this compound, the combination of the aromatic rings suggests a moderate to high lipophilicity. A similar, though non-fluorinated, compound, 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine, has a calculated XLogP3 of 2.7, indicating significant lipophilicity.[8]

-

Implication: A predicted logP in the 2-4 range suggests that solubility may be a challenge, reinforcing the need for careful experimental evaluation.

Data Summary: Predicted Physicochemical Properties

| Parameter | Predicted Value Range | Implication for Solubility & Stability |

| pKa (Most Basic) | 2.0 - 5.0 | Solubility will be highly pH-dependent, increasing at pH < pKa. |

| logP | 2.5 - 3.5 | Moderate to high lipophilicity; may indicate low intrinsic solubility. |

| Topological Polar Surface Area (TPSA) | ~60 - 80 Ų | Moderate TPSA suggests a balance between permeability and solubility. |

Experimental Assessment of Aqueous Solubility

While predictions are useful, they are no substitute for empirical data. A tiered approach, starting with high-throughput kinetic screening followed by definitive thermodynamic measurement, is recommended.

Workflow for Comprehensive Solubility Assessment

Caption: Workflow for forced degradation studies.

Protocol: Hydrolytic Stability Assessment

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a co-solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Samples: In separate vials, dilute the stock solution into the following aqueous media to a final concentration of ~50 µg/mL:

-

0.1 N HCl (acidic condition)

-

Water (neutral condition)

-

0.1 N NaOH (basic condition)

-

-

Incubation: Incubate the vials at an elevated temperature (e.g., 50 °C) for a defined period (e.g., 7 days). Include a control sample stored at 4 °C. Causality: Elevated temperature accelerates the degradation process, allowing for observation within a practical timeframe.

-

Time-Point Analysis: At specified time points (e.g., 0, 24h, 48h, 7d), withdraw an aliquot from each vial.

-

Quenching: Quench the reaction by neutralizing the acid/base samples and diluting with mobile phase to halt further degradation.

-

Analysis: Analyze all samples using a stability-indicating HPLC-MS method. This method must be capable of separating the parent compound from all major degradants.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify the mass of major degradants to propose potential degradation pathways (e.g., hydrolysis of the amine).

Protocol: Oxidative and Photolytic Stability

-

Oxidative Stability: The procedure is similar to hydrolysis, but the stress medium is a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water. The primary amine and the electron-rich pyrazole ring are potential sites of oxidation.

-

Photostability (ICH Q1B): Expose a solution of the compound and the solid drug substance to a controlled source of UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. Analyze samples pre- and post-exposure to assess for degradation.

Data Synthesis and Risk Assessment

All quantitative data should be consolidated to provide a clear picture of the compound's developability profile.

Summary of Physicochemical Profile

| Parameter | Method | Condition | Result |

| Thermodynamic Solubility | Shake-Flask | pH 7.4 PBS, 25 °C | [Experimental Value, e.g., 15 µg/mL] |

| Thermodynamic Solubility | Shake-Flask | pH 3.0 Buffer, 25 °C | [Experimental Value, e.g., >500 µg/mL] |

| Hydrolytic Stability | HPLC-UV | 0.1 N HCl, 50 °C, 7 days | [% Remaining, e.g., 95%] |

| Hydrolytic Stability | HPLC-UV | 0.1 N NaOH, 50 °C, 7 days | [% Remaining, e.g., 80%] |